BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Fluoro-3-hydroxy-2-nitropyridine: Technical
Guide & Reactivity Profile

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 4-Fluoro-3-hydroxy-2-nitropyridine
Cat. No.: B8637219
Get Quote

Executive Summary: The "Privileged" Scaffold

4-Fluoro-3-hydroxy-2-nitropyridine is a tri-functionalized pyridine derivative. Its value lies in
the orthogonal reactivity of its three substituents, allowing for precise, sequential modification.

» 4-Fluoro: A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr),
enabled by the para-pyridine nitrogen and the meta-nitro group.

» 3-Hydroxy: An electron-donating group (EDG) that provides solubility, hydrogen-bonding
capability (donor/acceptor), and a handle for O-alkylation or protection.

» 2-Nitro: A strong electron-withdrawing group (EWG) that activates the ring for SNAr and
serves as a latent amine (via reduction) for subsequent heterocyclization.

This molecule is theoretically positioned as a precursor for 2-amino-3-hydroxypyridine
derivatives, a motif found in numerous oncology and CNS drugs.

Chemical Structure & Physical Properties[1]
Identification Data[2][3][4][5]
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o Systematic Name: 4-Fluoro-3-hydroxy-2-nitropyridine

e Molecular Formula: C5H3FN203

e Molecular Weight: 158.09 g/mol

o Core Scaffold CAS (Precursor): 15128-82-2 (3-Hydroxy-2-nitropyridine)

e Fluorinated Precursor CAS: 1060804-45-6 (4-Fluoro-3-hydroxypyridine)[1]

Predicted Physical Properties

Based on structure-activity relationship (SAR) data of analogous nitropyridines.

Property Value | Description Note
Yellow to Orange Crystalline Nitro-pyridines are
Appearance , o
Solid characteristically yellow.
Lower than non-fluorinated
Melting Point 65-75 °C (Estimated) analog due to F-disruption of
packing.
More acidic than phenol due to
pKa (OH) ~55-6.5 2-Nitro and Pyridine N electron
withdrawal.
B Poor water solubility; soluble in
Solubility DMSO, MeOH, EtOAc )
polar organic solvents.
. o N Store under inert gas (N2/Ar) at
Stability Hygroscopic, Light Sensitive

2-8°C.

Synthesis & Manufacturing Protocols

Since this specific isomer is not a commodity chemical, it is synthesized via electrophilic

nitration of the fluorinated precursor or functional group interconversion.

Primary Route: Nitration of 4-Fluoro-3-hydroxypyridine
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The most direct route utilizes the directing power of the 3-hydroxyl group to install the nitro
group at the 2-position.

Protocol:

o Starting Material: Dissolve 4-Fluoro-3-hydroxypyridine (1.0 eq) in concentrated H2SOa at
0°C.

 Nitration: Dropwise add fuming HNOs (1.1 eq) while maintaining internal temperature <10°C.

o Reaction: Allow to warm to room temperature (RT). The 3-OH directs ortho (to pos 2) and
para (to pos 6). However, position 2 is electronically favored due to the inductive effect of the
ring nitrogen.

e Quench: Pour onto crushed ice. The product precipitates as a yellow solid.[2]

 Purification: Recrystallization from Ethanol/Water.

Alternative Route: Halex Reaction (Theoretical)

Starting from 4-Chloro-3-hydroxy-2-nitropyridine, a Halogen Exchange (Halex) reaction can be
performed.

Reagents: KF (spray-dried), 18-crown-6 (catalyst).

Solvent: Sulfolane or DMSO (anhydrous).

Conditions: 120°C for 4—6 hours.

Note: This route is harsher and may lead to degradation of the nitro group.

Synthesis Workflow Diagram

4-Fluoro-3-hydroxypyridine Dissolution g H2S04 / Fuming HNO3 0°C -> RT _ | sigma Complex -H20 (Elimination) | 4-Fluoro-3-hydroxy-2-nitropyridine
(CAS 1060804-45-6) (Electrophilic Aromatic Substitution) 7] Intermediate = (Target)

A

Click to download full resolution via product page
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Caption: Electrophilic nitration pathway utilizing the ortho-directing effect of the 3-hydroxyl
group.

Reactivity Profile: The SNAr "Soft Spot"

The defining feature of 4-Fluoro-3-hydroxy-2-nitropyridine is the extreme lability of the C4-
Fluorine.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The 4-position is activated by:
 Inductive (-I) effect of the Pyridine Nitrogen.

e Resonance (-M) effect of the 2-Nitro group (though meta-positioned, the overall electron
deficiency of the ring is critical).

o Leaving Group Ability: Fluoride is the best leaving group for SNAr in heteroaromatics due to
the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

Experimental Protocol (General SNAr):

Dissolve 4-Fluoro-3-hydroxy-2-nitropyridine (1 mmol) in DMF or NMP.

Add Base: K2COs or DIPEA (2-3 eq) to deprotonate the nucleophile and the 3-OH (forming
the phenoxide, which may reduce reactivity slightly via donation, but the 4-F remains labile).

Add Nucleophile: Primary/Secondary amine, thiol, or alkoxide (1.1 eq).

Conditions: Stir at RT to 60°C. Monitoring by LCMS is essential.

Reduction to 2-Amino-3-hydroxypyridines

The 2-nitro group can be reduced to an amine using:
e Hz/Pd-C: Standard hydrogenation (Caution: may defluorinate if not carefully controlled).

e Fe / NH4Cl: Chemoselective reduction that preserves the C-F bond (if SNAr is not performed
first).
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Reactivity & Pathway Diagram

4-Fluoro-3-hydroxy-2-nitropyridine

Activation by Chemoselective
2-NO2 & Pyridine N Reduction

Pathway B: Nitro Reduction

Nucleophile (R-NH2, R-SH) Fe / NH4CI or H2/Pd

reserves F (Fe/NH4Cl)

4-Substituted-3-hydroxy-2-nitropyridine

|
|
|
|
|
|
|
|

ast (RT-60°C) |
|
|
I 1 | 2-Amino-4-fluoro-3-hydroxypyridine
|
|

_________E_____________

Click to download full resolution via product page
Caption: Divergent synthesis pathways: C4-substitution (SNAr) vs. C2-reduction.
Applications in Drug Discovery[1]

Kinase Inhibitor Design

The 2-amino-3-hydroxypyridine motif (derived from this scaffold) is a bioisostere for the hinge-
binding region of ATP.

e The Pyridine N accepts a H-bond.
e The 2-Amino group donates a H-bond.

e The 3-Hydroxy group can form an intramolecular H-bond with the 2-amino group, locking the
conformation, or interact with the gatekeeper residue.

PROTAC Linkers
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The 4-fluoro position allows for the attachment of linker chains for Proteolysis Targeting
Chimeras (PROTACS). The high reactivity allows "late-stage functionalization" of complex
ligands.

Safety & Handling (MSDS Highlights)
e Hazards:

o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
» Specific Handling:

o Nitro-aromatics are potentially explosive if heated under confinement. Do not distill to
dryness.

o Fluorinated compounds: Thermal decomposition may release HF (Hydrofluoric Acid). Use
glass-lined or Teflon equipment for high-temperature reactions.
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o URL:[Link]
¢ General Reactivity of 3-Hydroxy-2-nitropyridine Source: ChemicalBook CAS 15128-82-2 D
« Safety Data for Nitropyridines Source: Thermo Fisher Scientific SDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6147493/
https://www.benchchem.com/product/b8637219?utm_src=pdf-custom-synthesis#bc-rfq
http://allfluoro.com/en/product-details/1060804-45-6.html
https://www.smolecule.com/products/s715172
https://patents.google.com/patent/CN103992267A/en
https://patents.google.com/patent/CN103992267A/en
https://eureka.patsnap.com/patent-CN103664759A
https://www.chemsrc.com/en/cas/1060804-45-6_1119125.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6148553/
https://www.benchchem.com/product/b8637219/docs#4-fluoro-3-hydroxy-2-nitropyridine-technical-guide-reactivity-profile
https://www.benchchem.com/product/b8637219/docs#4-fluoro-3-hydroxy-2-nitropyridine-technical-guide-reactivity-profile
https://www.benchchem.com/product/b8637219/docs#4-fluoro-3-hydroxy-2-nitropyridine-technical-guide-reactivity-profile
https://www.benchchem.com/product/b8637219/docs#4-fluoro-3-hydroxy-2-nitropyridine-technical-guide-reactivity-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8637219?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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